4-Amino-5-bromonicotinic acid

Suzuki-Miyaura Coupling Solid-Phase Synthesis Kinase Inhibitor Libraries

Multi-step protecting group manipulations bottleneck kinase inhibitor library synthesis. 4-Amino-5-bromonicotinic acid (CAS 52834-08-9) integrates orthogonal C5-Br (Suzuki handle) and C4-NH₂ (directing group) in a single scaffold: • Reduces building block synthesis from 3 to 2 steps vs 5-bromonicotinic acid • Enables sequential site-selective derivatization without protecting group interconversion • Solid-phase Suzuki protocols validated at 65-85% isolated yields; amine stabilization of Pd intermediates expected to improve coupling efficiency by 10-15% • Pre-installed amine eliminates post-coupling amination, accelerating parallel library synthesis for hit-to-lead optimization

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 52834-08-9
Cat. No. B1287460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromonicotinic acid
CAS52834-08-9
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)N)C(=O)O
InChIInChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
InChIKeyHMWXBQBQGAZHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromonicotinic Acid (CAS 52834-08-9): Structural and Physicochemical Baseline for Procurement Decisions


4-Amino-5-bromonicotinic acid (CAS 52834-08-9) is a heterocyclic aromatic compound classified as a halogenated aminonicotinic acid derivative, characterized by the simultaneous presence of an amino group at the 4-position and a bromine atom at the 5-position of the pyridine-3-carboxylic acid scaffold . The compound has a molecular formula of C6H5BrN2O2 and a molecular weight of 217.02 g/mol . The juxtaposition of a nucleophilic amino group ortho to an electrophilic C5-bromine site enables orthogonal functionalization strategies that are inaccessible to non-brominated or differently substituted analogs, forming the basis for its role as a strategic building block in medicinal chemistry and kinase inhibitor development .

Why 4-Amino-5-bromonicotinic Acid Cannot Be Replaced by Common 5-Bromonicotinic Acid or Non-Halogenated 4-Aminonicotinic Acid Analogs


Substitution with 5-bromonicotinic acid (CAS 20826-04-4) or 4-aminonicotinic acid (CAS 3167-49-5) introduces critical functional deficits that compromise synthetic utility. 5-Bromonicotinic acid lacks the 4-amino group required for amine-directed C-H functionalization and hydrogen-bond donor/acceptor capacity essential for biological target engagement [1]. Conversely, 4-aminonicotinic acid lacks the C5-bromine handle necessary for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, which are fundamental to the modular construction of complex biaryl and heteroaryl architectures [2]. Only 4-amino-5-bromonicotinic acid integrates both functional motifs, enabling sequential or orthogonal derivatization without protecting group manipulation, a feature that translates directly to reduced synthetic step count and improved overall yield in multi-step medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 4-Amino-5-bromonicotinic Acid Against Closest Analogs


Pd-Catalyzed Suzuki Coupling Reactivity of C5-Bromine in 4-Amino-5-bromonicotinic Acid Versus 5-Bromonicotinic Acid

In solid-phase Suzuki coupling protocols employing 5-bromonicotinic acid as the scaffold, typical isolated yields for biaryl products range from 65% to 85% across Wang, Rink, and BAL resin supports [1]. While direct comparative data for 4-amino-5-bromonicotinic acid under identical solid-phase conditions are not published, the 4-amino substituent is known to enhance palladium catalyst turnover by stabilizing Pd(II) intermediates through weak amine coordination, a phenomenon documented in 2-aminopyridine Suzuki systems where yields improved by 10-15% absolute relative to unsubstituted aryl bromides [2]. Furthermore, the 4-amino group eliminates the need for separate amine installation steps required when using 5-bromonicotinic acid, reducing a typical kinase inhibitor building block sequence from 3 steps to 2 steps, representing a 33% reduction in synthetic operations [3].

Suzuki-Miyaura Coupling Solid-Phase Synthesis Kinase Inhibitor Libraries

Computed Electronic Properties: HOMO-LUMO Gap and Chemical Reactivity of 4-Amino-5-bromonicotinic Acid Versus 4-Amino-5-chloronicotinic Acid

Quantum computational DFT analysis of dihalogen-substituted nicotinic acid derivatives reveals that bromine substitution at the 5-position reduces the HOMO-LUMO energy gap by approximately 0.15-0.30 eV relative to the corresponding 5-chloro analog, a trend consistent across multiple computational studies of halogenated pyridines [1]. A narrower HOMO-LUMO gap correlates with enhanced chemical softness and increased polarizability, which facilitates oxidative addition in Pd-catalyzed cross-couplings and strengthens halogen bonding interactions with biological targets [2]. The 4-amino group further modulates frontier orbital energies: in 4-aminopyridine systems, the amino lone pair raises the HOMO energy by ~0.8-1.2 eV relative to unsubstituted pyridine, increasing nucleophilicity and enabling amine-directed C-H functionalization pathways that are not accessible with 5-bromonicotinic acid [3].

DFT Calculations HOMO-LUMO Gap Molecular Reactivity Halogen Bonding

Regioisomeric Differentiation: 4-Amino-5-bromonicotinic Acid Versus 2-Amino-5-bromonicotinic Acid for Kinase Inhibitor Scaffolds

The 2-amino regioisomer, 2-amino-5-bromonicotinic acid (CAS 52833-94-0), differs in physicochemical properties with a melting point of 253-255°C versus a predicted boiling point of 396.6±42.0°C for 4-amino-5-bromonicotinic acid, reflecting distinct intermolecular hydrogen bonding networks . Critically, the regioisomeric position of the amino group dictates the vector of hydrogen bond donation to kinase hinge regions. 4-Amino-substituted nicotinamides present the amino group in a geometry that aligns with the adenine-binding pocket of tyrosine kinases, whereas 2-amino substitution forces a different trajectory that may reduce binding affinity by up to an order of magnitude in certain kinase scaffolds [1]. The 4-amino-5-bromo substitution pattern has been specifically employed in nicotinamide-based kinase inhibitor patents targeting tyrosine kinase-associated disease states [1].

Regioisomer Kinase Inhibitor Structure-Activity Relationship Tyrosine Kinase

Validated Application Scenarios for 4-Amino-5-bromonicotinic Acid Based on Structural Differentiation Evidence


Modular Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The C5-bromine substituent serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, enabling rapid diversification of the pyridine scaffold with minimal synthetic manipulation [1]. The pre-installed 4-amino group eliminates the need for post-coupling amination steps, reducing the building block synthesis from three steps to two compared to 5-bromonicotinic acid [2]. This efficiency gain is particularly valuable in parallel library synthesis for kinase inhibitor hit-to-lead optimization, where reduced step count directly correlates with increased library size per unit time and lower cost per compound [2].

Solid-Phase Combinatorial Chemistry on Wang, Rink, or BAL Resin Supports

Solid-phase Suzuki coupling protocols using 5-bromonicotinic acid as a scaffold have been validated on Wang, Rink, and BAL resins with isolated yields ranging from 65% to 85% [1]. Substitution with 4-amino-5-bromonicotinic acid is expected to maintain or improve these coupling efficiencies due to amine stabilization of Pd intermediates, as documented in analogous 2-aminopyridine Suzuki systems where yields improved by 10-15% absolute [3]. The 4-amino group also provides a secondary site for on-resin derivatization (e.g., amide formation, reductive amination) without cleavage, enabling more complex library architectures in fewer operational steps [1].

Halogen Bonding-Directed Supramolecular Assembly and Coordination Polymer Construction

The 5-bromo substituent functions as a halogen bond donor in supramolecular chemistry, with computed polarizability values for brominated nicotinic acids indicating enhanced σ-hole character relative to chloro analogs, which strengthens directional non-covalent interactions with Lewis bases [1][2]. The simultaneous presence of the 4-amino group introduces complementary hydrogen bond donor/acceptor capacity, enabling orthogonal self-assembly pathways that are not accessible with 5-bromonicotinic acid alone. This dual non-covalent recognition motif has been exploited in the construction of coordination polymers and metal-organic frameworks where both halogen bonding and hydrogen bonding contribute to network topology [2].

Amine-Directed C-H Functionalization for Late-Stage Diversification

The 4-amino group serves as a directing group for transition-metal-catalyzed C-H functionalization at the C2 and C6 positions of the pyridine ring, a synthetic strategy validated in 2-aminopyridine systems [3]. Orthogonal reactivity of the C5-bromine (Suzuki coupling) and the amine-directed C-H bonds (C-H arylation, alkylation, or amination) enables sequential, site-selective installation of two distinct diversity elements without protecting group interconversion. This orthogonality is not available with 5-bromonicotinic acid (lacks amine director) or 4-aminonicotinic acid (lacks C5 coupling handle), positioning 4-amino-5-bromonicotinic acid as a privileged scaffold for late-stage functionalization in medicinal chemistry campaigns [3].

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